3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride
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Overview
Description
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method involves the use of 3-chloropropylamine and methylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom of the pyrrolidine ring.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Features a pyridine ring fused with a pyrrolidine ring
Uniqueness
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H18N2·2HCl
- Molecular Weight : 220.17 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Pyrrolidine derivatives, including 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, are known to exhibit significant affinity for neurotransmitter receptors, which can modulate synaptic transmission and influence various physiological processes.
1. Antimicrobial Activity
Research has shown that pyrrolidine derivatives possess antibacterial and antifungal properties. For example, several studies have indicated that modifications in the pyrrolidine structure can enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sodium pyrrolidide | Antibacterial | 0.0039 - 0.025 mg/mL |
2,6-Dipiperidino-1,4-dibromobenzene | Antifungal | Active against various strains |
These findings suggest that the presence of halogen substituents in pyrrolidine derivatives can significantly enhance their bioactivity against microbial pathogens .
2. Neuropharmacological Effects
Pyrrolidine compounds have been investigated for their effects on the central nervous system (CNS). Studies indicate that certain derivatives can act as modulators of neurotransmitter systems, particularly dopamine receptors. For instance, compounds similar to 3-Methyl-3-(pyrrolidin-1-yl)pyrrolidine have been shown to increase locomotor activity in animal models through dopaminergic pathways .
3. Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antidepressant Properties : Some studies suggest that pyrrolidine derivatives may have antidepressant-like effects by modulating serotonin and norepinephrine levels.
- Anticancer Activity : Research indicates that certain pyrrolidine-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
A notable study examined the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific modifications could lead to enhanced potency against targeted receptors. For example, a derivative with a hydroxyl group showed increased selectivity for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Another study highlighted the efficacy of pyrrolidine compounds in inhibiting bacterial growth, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C9H20Cl2N2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-methyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9(4-5-10-8-9)11-6-2-3-7-11;;/h10H,2-8H2,1H3;2*1H |
InChI Key |
GSGHPAHJGRKSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)N2CCCC2.Cl.Cl |
Origin of Product |
United States |
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